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Compound of Interest

Compound Name: BP Fluor 405 Cadaverine

Cat. No.: B15598660

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms, experimental

protocols, and technical data associated with BP Fluor 405 Cadaverine, a versatile blue-

fluorescent probe. It is designed to equip researchers with the necessary information to

effectively utilize this reagent for the precise labeling of biomolecules.

Introduction to BP Fluor 405 Cadaverine
BP Fluor 405 Cadaverine is a highly water-soluble, blue-fluorescent dye that is a valuable tool

in various biological applications, including flow cytometry and super-resolution microscopy.[1]

[2][3] Its core structure features the BP Fluor 405 fluorophore linked to a cadaverine moiety,

which provides a primary amine functional group. This primary amine is the key to its reactivity,

allowing for the covalent labeling of target molecules through two primary mechanisms:

enzymatic labeling via transglutaminase and chemical labeling via carbodiimide chemistry. The

fluorescence of BP Fluor 405 conjugates is stable over a broad pH range, from 4 to 10.[4]
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BP Fluor 405 Cadaverine offers two distinct and powerful strategies for the covalent labeling

of biomolecules. The choice of method depends on the target molecule, the desired site of

labeling, and the experimental context.

Enzymatic Labeling: Transglutaminase-Mediated
Conjugation
Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond

between the γ-carboxamide group of a protein-bound glutamine residue and a primary amine.

[5][6] The primary amine on the cadaverine portion of BP Fluor 405 serves as an excellent

substrate for this reaction, enabling the site-specific labeling of proteins and peptides that

contain accessible glutamine residues. This enzymatic approach offers high specificity, as the

labeling is directed by the enzyme to its recognition sites. For proteins that do not naturally

contain accessible glutamine residues, genetic engineering can be used to introduce "Q-tags,"

short peptide sequences that are efficiently recognized and modified by transglutaminase.[6]
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Transglutaminase-mediated labeling of a protein with BP Fluor 405 Cadaverine.

Chemical Labeling: EDC/NHS-Mediated Amide Bond
Formation
BP Fluor 405 Cadaverine can also be used to label molecules containing carboxyl groups

through a chemical conjugation strategy employing a carbodiimide, such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or
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its water-soluble analog (sulfo-NHS).[1][7] This method involves two main steps. First, EDC

activates the carboxyl groups on the target molecule to form a highly reactive O-acylisourea

intermediate. This intermediate can then react with the primary amine of BP Fluor 405
Cadaverine to form a stable amide bond. The inclusion of NHS or sulfo-NHS in the reaction

stabilizes the active intermediate by converting it to an NHS ester, which is less susceptible to

hydrolysis in aqueous solutions and reacts efficiently with primary amines.[8] This approach is

particularly useful for labeling proteins at aspartic and glutamic acid residues, as well as for

modifying other carboxyl-containing biomolecules.

EDC/NHS-mediated chemical labeling using BP Fluor 405 Cadaverine.

Quantitative Data
The following table summarizes the key quantitative properties of BP Fluor 405 Cadaverine.

Property Value Reference

Excitation Maximum (λex) 399 nm [9]

Emission Maximum (λem) 422 nm [9]

Molar Extinction Coefficient (ε) 29,000 cm⁻¹M⁻¹ at 399 nm [9]

Molecular Weight 597.6 g/mol [9]

Solubility Water, DMSO, DMF [9]

Transglutaminase Labeling

Efficiency
~70-80% (with similar probes) [5][6]

Experimental Protocols
The following are detailed protocols for the two primary labeling methods. Optimization may be

required depending on the specific protein or molecule of interest.

Protocol for Transglutaminase-Mediated Protein
Labeling
This protocol is adapted from established methods for labeling proteins with amine-containing

fluorescent probes using transglutaminase.
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Materials:

Protein of interest (with accessible glutamine residues or a Q-tag)

BP Fluor 405 Cadaverine

Microbial Transglutaminase (MTG) or Guinea Pig Liver Transglutaminase (gpTGase)

Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ (if using a calcium-

dependent TGase)

Quenching Solution (optional): 50 mM EDTA

Purification column (e.g., size-exclusion chromatography column)

Procedure:

Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final

concentration of 10-50 µM.

Reagent Preparation: Prepare a stock solution of BP Fluor 405 Cadaverine in water,

DMSO, or DMF.

Labeling Reaction:

To the protein solution, add BP Fluor 405 Cadaverine to a final concentration of 1 mM.

Initiate the reaction by adding transglutaminase to a final concentration of 0.05-0.5

units/mL.

Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle

mixing.

Quenching (Optional): Stop the reaction by adding the Quenching Solution if a calcium-

dependent TGase is used.

Purification: Remove unreacted BP Fluor 405 Cadaverine and the transglutaminase

enzyme from the labeled protein using a size-exclusion chromatography column (e.g.,
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Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

Analysis: Analyze the labeled protein using SDS-PAGE and fluorescence imaging to confirm

successful conjugation. The degree of labeling can be determined spectrophotometrically.

Protocol for EDC/NHS-Mediated Chemical Labeling
This protocol provides a general framework for labeling carboxyl groups on a biomolecule with

BP Fluor 405 Cadaverine.

Materials:

Biomolecule with accessible carboxyl groups

BP Fluor 405 Cadaverine

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

Coupling Buffer: 1X PBS (phosphate-buffered saline), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Purification column (e.g., desalting spin column)

Procedure:

Biomolecule Preparation: Dissolve the biomolecule in the Activation Buffer at a concentration

of 1-10 mg/mL.

Activation:

Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation

Buffer.
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Add EDC and sulfo-NHS to the biomolecule solution. A common starting point is a 2- to

10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS over the

biomolecule.

Incubate for 15 minutes at room temperature.

Buffer Exchange (Optional but Recommended): To remove excess EDC and sulfo-NHS and

to adjust the pH for the coupling step, pass the activated biomolecule solution through a

desalting spin column equilibrated with the Coupling Buffer.

Coupling Reaction:

Immediately add a 10- to 50-fold molar excess of BP Fluor 405 Cadaverine (dissolved in

Coupling Buffer) to the activated biomolecule solution.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of

10-50 mM and incubate for 15-30 minutes.

Purification: Purify the labeled biomolecule from excess reagents using a desalting spin

column or dialysis.

Analysis: Confirm labeling and determine the degree of substitution using UV-Vis

spectrophotometry and/or SDS-PAGE with fluorescence detection.

Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for protein labeling and purification.
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General workflow for protein labeling with BP Fluor 405 Cadaverine.

Comparison of Labeling Methods
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Feature
Transglutaminase-
Mediated Labeling

EDC/NHS-Mediated
Labeling

Specificity

High, site-specific at

accessible glutamine residues

or Q-tags.

Less specific, targets all

accessible carboxyl groups

(Asp, Glu, C-terminus).

Reaction Conditions Mild, near-physiological pH.

Requires pH shift from acidic

(activation) to neutral/basic

(coupling).

Reagents
Requires a specific enzyme

(transglutaminase).

Uses common chemical

reagents (EDC, NHS).

Protein Modification
Minimal, as labeling is at

specific sites.

Can lead to random labeling

and potential protein cross-

linking if not optimized.

Substrate Scope
Primarily proteins and

peptides.

Broad, any molecule with a

carboxyl group.

Key Advantage
Precise control over the

labeling site.

Versatility for labeling various

types of molecules.

Applications in Research
BP Fluor 405 Cadaverine is particularly well-suited for advanced imaging techniques due to its

spectral properties in the blue region of the spectrum. Its utility in super-resolution microscopy,

such as Stochastic Optical Reconstruction Microscopy (STORM), allows for the visualization of

cellular structures with nanoscale resolution.[1][2][3][10] The ability to specifically label proteins

of interest, either enzymatically or chemically, enables the detailed study of their localization,

dynamics, and interactions within complex biological systems. Furthermore, its water solubility

and the stability of its conjugates make it an excellent choice for flow cytometry and other

fluorescence-based assays.

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Labeling Efficiency

Inactive enzyme (TGase

method). Inactive EDC/NHS

(chemical method).

Inaccessible target residues.

Incorrect buffer pH.

Use fresh, active enzyme.

Prepare EDC/NHS solutions

immediately before use and

protect from moisture. Ensure

the target protein has

accessible glutamine or

carboxyl groups. Verify and

optimize the pH for each

reaction step.

Protein Precipitation

High concentration of EDC.

Protein instability in the

reaction buffer.

Reduce the molar excess of

EDC. Perform a buffer

exchange to ensure protein

stability.

Non-specific Labeling
Insufficient quenching.

Inadequate purification.

Ensure complete quenching of

the reaction. Optimize the

purification method to

effectively remove all

unreacted dye.

High Background

Fluorescence

Incomplete removal of free

dye.

Use a desalting or size-

exclusion column with the

appropriate molecular weight

cutoff. Perform thorough

dialysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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